molecular formula C6H8N2O2S B6155064 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid CAS No. 25391-92-8

2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6155064
CAS No.: 25391-92-8
M. Wt: 172.21 g/mol
InChI Key: ZZOFKRCGNGOPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(dimethylamino)-1,3-thiazole-5-carboxylic acid” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have been synthesized using techniques like atom transfer radical polymerization .

Safety and Hazards

The safety data sheet for a similar compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is flammable, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage .

Future Directions

While specific future directions for this compound could not be found, research into similar compounds like 2-(dimethylamino)ethyl methacrylate (DMAEMA) suggests potential applications in the development of new drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid involves the reaction of 2-bromoacetic acid with thiosemicarbazide to form 2-(1,3-thiazol-2-yl)acetic acid. This intermediate is then reacted with dimethylamine to yield the final product.", "Starting Materials": [ "2-bromoacetic acid", "thiosemicarbazide", "dimethylamine" ], "Reaction": [ "Step 1: 2-bromoacetic acid is reacted with thiosemicarbazide in the presence of a base such as sodium hydroxide to form 2-(1,3-thiazol-2-yl)acetic acid.", "Step 2: 2-(1,3-thiazol-2-yl)acetic acid is then reacted with dimethylamine in the presence of a dehydrating agent such as thionyl chloride to yield 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid." ] }

CAS No.

25391-92-8

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10)

InChI Key

ZZOFKRCGNGOPKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(S1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.